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Abstract
Toll-like receptor 8 (TLR8) is a critical component of the innate immune system, primarily

involved in the recognition of single-stranded RNA (ssRNA) from viral and bacterial pathogens.

Its expression pattern and signaling outcomes are tightly regulated across different human

immune cell populations, making it a key target for immunomodulatory therapeutics. This

technical guide provides a comprehensive overview of TLR8 expression in human immune

cells, details its signaling pathway, and offers in-depth experimental protocols for its detection

and quantification.

Introduction to TLR8
Toll-like receptor 8 is an endosomal pattern recognition receptor (PRR) that plays a pivotal role

in the innate immune response to microbial ssRNA.[1] As a member of the TLR7/8/9 subfamily,

it is crucial for initiating inflammatory responses against a variety of pathogens. Upon ligand

binding, TLR8 triggers a signaling cascade that leads to the production of pro-inflammatory

cytokines and type I interferons, thereby shaping both innate and adaptive immunity.[2][3]

Given its significant role in immune activation, TLR8 is a subject of intense research for the

development of vaccine adjuvants, antiviral therapies, and cancer immunotherapies.[4]
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The expression of TLR8 is predominantly confined to myeloid-lineage cells, with the highest

levels observed in monocytes, macrophages, and myeloid dendritic cells (mDCs).[5] Its

expression in other immune cell populations, such as lymphocytes and natural killer (NK) cells,

is more varied and generally lower.

Quantitative TLR8 Expression Data
The following tables summarize the quantitative expression of TLR8 at both the mRNA and

protein levels across various human immune cell types. It is important to note that expression

levels can vary depending on the donor, the specific cell subset, and the activation state of the

cells.

Table 1: TLR8 mRNA Expression in Human Immune Cells (Relative Quantification)

Immune Cell Type
Relative TLR8 mRNA
Expression Level

Reference

Monocytes High [5]

Macrophages High [1]

Myeloid Dendritic Cells

(mDCs)
High [5]

Neutrophils Moderate [5]

Natural Killer (NK) Cells Low to Moderate

B Cells Very Low / Undetectable [5]

T Cells Very Low / Undetectable

Table 2: TLR8 Protein Expression in Human Immune Cells
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Immune Cell Type
Method of
Detection

Quantitative
Measure (Example)

Reference

Monocytes Flow Cytometry

High Mean

Fluorescence Intensity

(MFI)

Macrophages Western Blot High band intensity [1]

Myeloid Dendritic

Cells
Flow Cytometry

High Mean

Fluorescence Intensity

(MFI)

Neutrophils Flow Cytometry

Moderate Mean

Fluorescence Intensity

(MFI)

The TLR8 Signaling Pathway
TLR8 signaling is initiated upon the recognition of ssRNA within the endosome. This process

leads to the activation of downstream transcription factors, primarily NF-κB and IRF5,

culminating in the production of a host of inflammatory mediators.[1][6]

TLR8 Signaling Cascade
The TLR8 signaling pathway is exclusively dependent on the myeloid differentiation primary

response 88 (MyD88) adaptor protein. The key steps are as follows:

Ligand Recognition: TLR8 recognizes ssRNA degradation products within the

endolysosome.

Dimerization and MyD88 Recruitment: Upon ligand binding, TLR8 dimerizes and recruits the

MyD88 adaptor protein.

Myddosome Formation: MyD88 then recruits and activates members of the IL-1 receptor-

associated kinase (IRAK) family, IRAK4 and IRAK1, to form a complex known as the

Myddosome.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2019.01209/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2019.01209/full
https://blog.medisin.ntnu.no/en/human-toll-like-receptor-8-tlr8-is-a-sensor-of-bacterial-infection/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2019.01209/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Activation of TRAF6: The activated IRAK complex then associates with and activates TNF

receptor-associated factor 6 (TRAF6).

Downstream Kinase Activation: TRAF6 acts as a scaffold to activate downstream kinase

cascades, including the IκB kinase (IKK) complex and mitogen-activated protein kinases

(MAPKs).

Transcription Factor Activation: The IKK complex phosphorylates the inhibitor of NF-κB (IκB),

leading to its degradation and the subsequent nuclear translocation of NF-κB. Concurrently,

a TAK1-IKKβ-dependent pathway leads to the phosphorylation and activation of interferon

regulatory factor 5 (IRF5).[7]

Gene Expression: In the nucleus, activated NF-κB and IRF5 drive the transcription of genes

encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), chemokines, and type I

interferons (e.g., IFN-β).[1]
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Figure 1. TLR8 Signaling Pathway.
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Accurate measurement of TLR8 expression is crucial for understanding its role in health and

disease. The following sections provide detailed protocols for the most common techniques

used to quantify TLR8 at the mRNA and protein levels.

Experimental Workflow Overview

Human Blood Sample

Immune Cell Isolation
(e.g., Ficoll-Paque, MACS)
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Figure 2. Experimental Workflow for TLR8 Analysis.

Quantitative Real-Time PCR (qPCR) for TLR8 mRNA
Objective: To quantify the relative or absolute expression of TLR8 mRNA in isolated human

immune cells.

Materials:

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
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Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

Human TLR8 specific primers (Forward and Reverse)

Reference gene primers (e.g., GAPDH, ACTB)

Nuclease-free water

qPCR instrument

Protocol:

RNA Extraction: Isolate total RNA from at least 1 x 10^6 immune cells according to the

manufacturer's protocol of the chosen RNA extraction kit.

RNA Quantification and Quality Control: Measure the concentration and purity of the

extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be

between 1.8 and 2.0.

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit

following the manufacturer's instructions.

qPCR Reaction Setup:

Prepare a master mix containing the qPCR master mix, forward and reverse primers for

TLR8 or a reference gene (final concentration of 200-500 nM each), and nuclease-free

water.

Add the master mix to qPCR plate wells.

Add 1-2 µl of diluted cDNA (typically a 1:10 dilution) to each well.

Include no-template controls (NTC) for each primer set.

qPCR Cycling Conditions (example for a 2-step protocol):
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Initial denaturation: 95°C for 2 minutes.

40 cycles of:

Denaturation: 95°C for 15 seconds.

Annealing/Extension: 60°C for 1 minute.

Melt curve analysis: 65°C to 95°C with a 0.5°C increment.

Data Analysis:

Determine the cycle threshold (Ct) values for TLR8 and the reference gene.

Calculate the relative expression of TLR8 using the ΔΔCt method.[1]

Western Blot for TLR8 Protein
Objective: To detect and semi-quantify the expression of TLR8 protein in human immune cell

lysates.

Materials:

RIPA or similar lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF or nitrocellulose membranes

Transfer buffer

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibody against human TLR8

HRP-conjugated secondary antibody
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Chemiluminescent substrate

Imaging system

Protocol:

Protein Lysate Preparation:

Lyse 5-10 x 10^6 cells in 100-200 µl of ice-cold lysis buffer.

Incubate on ice for 30 minutes with vortexing every 10 minutes.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant (protein lysate).

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE:

Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle

agitation.

Primary Antibody Incubation: Incubate the membrane with the primary anti-TLR8 antibody

(diluted in blocking buffer) overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

Washing: Wash the membrane three times for 10 minutes each with TBST.
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Detection:

Incubate the membrane with a chemiluminescent substrate.

Capture the signal using an imaging system.

Data Analysis: Perform densitometry analysis on the bands corresponding to TLR8 and a

loading control (e.g., β-actin or GAPDH) to semi-quantify protein expression.

Flow Cytometry for Intracellular TLR8
Objective: To identify and quantify the percentage of cells expressing intracellular TLR8 and the

relative amount of TLR8 per cell.

Materials:

FACS tubes

Cell staining buffer (e.g., PBS with 2% FBS)

Fixation/Permeabilization buffer kit (e.g., BD Cytofix/Cytoperm™)

Fluorochrome-conjugated primary antibody against human TLR8

Isotype control antibody

Cell surface marker antibodies (e.g., anti-CD14 for monocytes)

Flow cytometer

Protocol:

Cell Preparation: Prepare a single-cell suspension of at least 1 x 10^6 cells per sample in

FACS tubes.

Surface Staining (Optional): If co-staining for surface markers, incubate cells with

fluorochrome-conjugated antibodies against surface antigens for 20-30 minutes at 4°C in the

dark. Wash the cells with cell staining buffer.
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Fixation and Permeabilization:

Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.

Wash the cells with permeabilization/wash buffer.

Intracellular Staining:

Resuspend the fixed and permeabilized cells in permeabilization/wash buffer containing

the fluorochrome-conjugated anti-TLR8 antibody or the isotype control.

Incubate for 30-45 minutes at room temperature in the dark.

Washing: Wash the cells twice with permeabilization/wash buffer.

Acquisition: Resuspend the cells in cell staining buffer and acquire the data on a flow

cytometer.

Data Analysis:

Gate on the cell population of interest based on forward and side scatter, and surface

marker expression.

Determine the percentage of TLR8-positive cells and the Mean Fluorescence Intensity

(MFI) of TLR8 staining compared to the isotype control.

Immunohistochemistry (IHC) for TLR8
Objective: To visualize the expression and localization of TLR8 protein in human tissue

sections.

Materials:

Formalin-fixed, paraffin-embedded (FFPE) tissue sections (e.g., lymph node, spleen)

Xylene and graded ethanol series

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
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Hydrogen peroxide solution (to block endogenous peroxidases)

Blocking solution (e.g., normal goat serum)

Primary antibody against human TLR8

Biotinylated secondary antibody

Streptavidin-HRP conjugate

DAB substrate-chromogen solution

Hematoxylin counterstain

Mounting medium

Microscope

Protocol:

Deparaffinization and Rehydration:

Incubate slides in xylene to remove paraffin.

Rehydrate the tissue sections through a graded series of ethanol to water.

Antigen Retrieval:

Immerse slides in antigen retrieval buffer and heat (e.g., in a microwave or pressure

cooker).

Allow the slides to cool to room temperature.

Peroxidase Blocking: Incubate the sections with hydrogen peroxide solution to block

endogenous peroxidase activity.

Blocking: Block non-specific antibody binding by incubating the sections with a blocking

solution.
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Primary Antibody Incubation: Incubate the sections with the primary anti-TLR8 antibody

overnight at 4°C in a humidified chamber.

Secondary Antibody Incubation: Incubate the sections with a biotinylated secondary

antibody.

Signal Amplification: Incubate the sections with a streptavidin-HRP conjugate.

Chromogenic Detection: Apply the DAB substrate-chromogen solution and incubate until the

desired brown color develops.

Counterstaining: Lightly counterstain the sections with hematoxylin.

Dehydration and Mounting:

Dehydrate the sections through a graded ethanol series and xylene.

Mount a coverslip on the slides using a permanent mounting medium.

Microscopic Analysis: Examine the slides under a light microscope to assess the staining

intensity and localization of TLR8.

Conclusion
TLR8 is a key player in the innate immune response to viral and bacterial ssRNA, with its

expression being most prominent in myeloid cells. The differential expression of TLR8 across

immune cell populations underscores its specialized role in orchestrating immune responses.

The detailed protocols provided in this guide offer a robust framework for researchers to

accurately quantify and localize TLR8, thereby facilitating a deeper understanding of its

function in health and disease and aiding in the development of novel immunomodulatory

therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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